3-Bromo-2-chromenone: A Technical Guide for Researchers
3-Bromo-2-chromenone: A Technical Guide for Researchers
CAS Number: 939-18-4
Synonyms: 3-bromo-1-benzopyran-2-one, 3-bromochromen-2-one, 3-bromo-2H-chromen-2-one, 3-Bromocoumarin.[1]
This technical guide provides an in-depth overview of 3-Bromo-2-chromenone, a member of the coumarin family of compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its chemical properties, synthesis, and potential biological activities. While direct experimental data on 3-Bromo-2-chromenone is limited in publicly available literature, this guide draws upon information from closely related brominated chromone and coumarin derivatives to provide a comprehensive understanding of its potential applications and mechanisms of action.
Chemical and Physical Properties
The fundamental chemical and physical properties of 3-Bromo-2-chromenone are summarized below. This data is essential for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₅BrO₂ | PubChem |
| Molecular Weight | 225.04 g/mol | PubChem |
| Appearance | Solid (form not specified) | --- |
| Melting Point | Not reported | --- |
| Boiling Point | Not reported | --- |
| Solubility | Not reported | --- |
Synthesis of 3-Bromo-2-chromenone
Experimental Protocol: Synthesis of 3-Bromocoumarin Derivatives
This protocol is adapted from general methods for the bromination of coumarin derivatives.[2][3][4]
Materials:
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Coumarin (or a suitable 2-chromenone precursor)
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Brominating agent (e.g., N-Bromosuccinimide (NBS), Bromine in acetic acid)
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Radical initiator (e.g., Azobisisobutyronitrile (AIBN) or benzoyl peroxide, if using NBS)
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Solvent (e.g., Carbon tetrachloride, chloroform, acetic acid)
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Sodium thiosulfate solution
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Sodium bicarbonate solution
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Anhydrous magnesium sulfate or sodium sulfate
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Silica gel for column chromatography
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Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the coumarin precursor in an appropriate solvent.
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Addition of Brominating Agent: Add the brominating agent (e.g., NBS and a catalytic amount of AIBN) to the solution.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature. If bromine was used, quench the excess bromine with a sodium thiosulfate solution.
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Extraction: Dilute the reaction mixture with an organic solvent and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure 3-Bromo-2-chromenone.
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Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Potential Biological Activities and Applications
The chromone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[5][6][7] While specific studies on 3-Bromo-2-chromenone are scarce, the activities of closely related compounds suggest its potential in drug discovery.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of chromone derivatives.[6][7][8] For instance, new chromone derivatives isolated from marine-derived Penicillium citrinum have demonstrated cytotoxic activities against human colon carcinoma (HT-29) and non-small cell lung cancer (A549) cell lines, with IC₅₀ values in the micromolar range.[6] The proposed mechanism of action for some of these derivatives involves the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases.[6]
Table of Cytotoxic Activity of Related Chromone Derivatives:
| Compound | Cell Line | IC₅₀ (µM) | Source |
| Epiremisporine G | HT-29 | 35.05 ± 3.76 | [6] |
| Epiremisporine H | HT-29 | 21.17 ± 4.89 | [6] |
| Epiremisporine G | A549 | 52.30 ± 2.88 | [6] |
| Epiremisporine H | A549 | 31.43 ± 3.01 | [6] |
| 6,8-dibromo-2-pentylchroman-4-one | SIRT2 (enzyme) | 1.5 | [8] |
Antiviral Activity
The coumarin and chromone nuclei are also recognized for their antiviral properties. While no specific antiviral data for 3-Bromo-2-chromenone was found, related compounds have shown activity against various viruses. Further research is warranted to explore the potential of 3-Bromo-2-chromenone as an antiviral agent.
Experimental Protocols for Biological Evaluation
The following are generalized protocols for assessing the potential biological activities of 3-Bromo-2-chromenone, based on methods used for similar compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
Materials:
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Human cancer cell lines (e.g., HT-29, A549)
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Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3-Bromo-2-chromenone (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Induction Analysis (Western Blot)
This protocol can be used to investigate whether 3-Bromo-2-chromenone induces apoptosis by examining the expression of key apoptotic proteins.
Materials:
-
Human cancer cell lines
-
3-Bromo-2-chromenone
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
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Transfer buffer and membrane (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Bcl-2, Bax, Caspase-3, and a loading control (e.g., β-actin)
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HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat the cancer cells with 3-Bromo-2-chromenone at its IC₅₀ concentration for a specified time. Harvest and lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight. Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Analyze the changes in the expression levels of Bcl-2 (anti-apoptotic), Bax (pro-apoptotic), and cleaved Caspase-3 (activated form) to determine if apoptosis is induced.
Plausible Signaling Pathway for Anticancer Activity
Based on the mechanism of action of related chromone derivatives, a plausible signaling pathway for the anticancer activity of 3-Bromo-2-chromenone involves the induction of apoptosis through the mitochondrial pathway.
Caption: Plausible mitochondrial apoptosis pathway induced by 3-Bromo-2-chromenone.
Conclusion
3-Bromo-2-chromenone is a halogenated coumarin derivative with potential for further investigation in the field of drug discovery. While direct experimental data is limited, the known biological activities of the broader chromone and coumarin families, particularly in oncology, suggest that 3-Bromo-2-chromenone and its analogues are promising candidates for future research. This technical guide provides a foundational resource to aid researchers in the synthesis, characterization, and biological evaluation of this compound. Further studies are necessary to fully elucidate its specific mechanisms of action and therapeutic potential.
References
- 1. 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one induces apoptosis in T24 human bladder cancer cells through mitochondria-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Rare Chromone Derivatives from the Marine-Derived Penicillium citrinum with Anti-Cancer and Anti-Inflammatory Activities | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
